2',4'-Dihydroxypropiophenone
CAS No.: 5792-36-9
Cat. No.: VC21388181
Molecular Formula: C9H10O3
Molecular Weight: 166.17g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5792-36-9 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17g/mol |
IUPAC Name | 1-(2,4-dihydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C9H10O3/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,10,12H,2H2,1H3 |
Standard InChI Key | LLBBBYLDTDJMNU-UHFFFAOYSA-N |
SMILES | CCC(=O)C1=C(C=C(C=C1)O)O |
Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)O)O |
Melting Point | 99.0 掳C |
Introduction
Chemical Identity and Physical Properties
2',4'-Dihydroxypropiophenone (CAS: 5792-36-9) is an organic compound with molecular formula C9H10O3 and molecular weight of 166.17 g/mol. The compound features hydroxyl groups at the 2' and 4' positions of the phenyl ring, combined with a propiophenone moiety, giving it its characteristic reactivity profile . It is also known by several synonyms including 4-Propionylresorcinol, 2,4-Dihydroxypropiophenone, and 1-(2,4-dihydroxyphenyl)propan-1-one .
The physical and chemical properties of 2',4'-Dihydroxypropiophenone are summarized in Table 1, providing essential data for researchers and formulators working with this compound.
Table 1: Physical and Chemical Properties of 2',4'-Dihydroxypropiophenone
The solubility profile indicates the compound's moderate polarity, making it compatible with various organic solvents while showing limited solubility in water. This property is particularly important when considering its applications in synthesis processes and formulations .
Synthetic Methodologies
Multiple synthetic routes have been developed for preparing 2',4'-Dihydroxypropiophenone, each offering specific advantages in terms of yield, reaction conditions, and scalability. These methods have been refined over time to improve efficiency and product purity.
Classical Synthetic Approaches
The Nencki Reaction represents one of the traditional methods for synthesizing 2',4'-Dihydroxypropiophenone. This approach involves the condensation of propionic acid with resorcinol in the presence of zinc chloride as a catalyst. The reaction typically proceeds at reflux temperatures (160–165°C) for approximately 15 minutes .
The Boron Trifluoride Method offers an alternative approach, where resorcinol reacts with propionic acid in the presence of boron trifluoride at 70°C for 2 hours. This method can achieve yields of approximately 79% of the desired product . Variations of this method conducted at different temperatures (80°C and 105–108°C) have yielded 67% and 71% of the product respectively .
Another established approach is the Polyphosphoric Acid Method, which involves the reaction of propionic acid with resorcinol in the presence of polyphosphoric acid in a boiling water bath for 10–20 minutes, typically providing yields of around 65% .
Alternative Synthetic Routes
Several other methods have been reported for synthesizing 2',4'-Dihydroxypropiophenone:
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Perchloric acid catalysis: Using 70% perchloric acid at reflux for 30 minutes, yielding 70% of the product
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Ion exchange resin catalysis: Using Amberlite IR-120 (cation exchange resin sulfonic acid type) at 160°C for 2–3 hours, providing 76% yield
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Hoesch reaction: Utilizing propionitrile with resorcinol, with reported yields ranging from 35% to 75%
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Fries rearrangement: Starting from resorcinol dipropionate with aluminum chloride or boron trifluoride, achieving yields of 25% and 83% respectively under different conditions
Table 2: Comparative Analysis of Synthetic Methods for 2',4'-Dihydroxypropiophenone
Recent research has also explored environmentally friendly synthesis methods, including solvent-free grinding techniques for related compounds, which reduce reaction time and eliminate the need for harmful solvents .
Chemical Reactivity
The reactivity of 2',4'-Dihydroxypropiophenone is primarily determined by its functional groups, particularly the hydroxyl groups and the carbonyl moiety. These structural features enable the compound to participate in various chemical transformations.
Oxidation and Reduction Reactions
The hydroxyl groups in 2',4'-Dihydroxypropiophenone can undergo oxidation reactions with agents such as potassium permanganate or chromium trioxide to form quinones. These oxidation reactions are valuable for transforming 2',4'-Dihydroxypropiophenone into more complex structures for various applications.
Conversely, the carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction provides access to the corresponding alcohol derivatives, which can serve as intermediates in the synthesis of more complex molecules.
Substitution and Derivatization Reactions
Coordination Chemistry
2',4'-Dihydroxypropiophenone can act as a ligand for various metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). Studies have characterized the resulting polymeric chelates using techniques like diffuse reflectance and vibrational spectroscopy, alongside magnetic measurements. These coordination complexes may have potential applications in catalysis or materials science.
Biological Activities
The biological activities of 2',4'-Dihydroxypropiophenone make it relevant for pharmaceutical and biomedical applications. These properties are primarily attributed to its structural features, particularly the hydroxyl groups positioned on the aromatic ring.
Antioxidant Properties
The hydroxyl groups in 2',4'-Dihydroxypropiophenone contribute to its potential antioxidant activity. These groups can neutralize free radicals and reduce oxidative stress in cells, potentially protecting cellular components from oxidative damage. This property positions the compound as a molecule of interest in research related to oxidative stress-associated conditions.
Enzyme Inhibitory Effects
Studies suggest that 2',4'-Dihydroxypropiophenone can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. This enzyme inhibition property could be exploited in the development of therapeutic agents targeting specific enzymatic processes relevant to various disease states.
Cellular Signaling Modulation
2',4'-Dihydroxypropiophenone may influence cellular signaling pathways by interacting with receptors or other signaling molecules. This interaction with cellular signaling mechanisms suggests potential applications in modulating specific cellular responses for therapeutic purposes.
Research on structurally related compounds has shown promising antiproliferative effects in cancer cell studies, with some derivatives exhibiting significant inhibitory activity against hormone-independent breast cancer cells . This suggests potential applications in developing anticancer agents.
Applications in Research and Industry
2',4'-Dihydroxypropiophenone has found diverse applications across different fields, leveraging its unique chemical properties and reactivity profile.
Pharmaceutical Intermediates
In the pharmaceutical industry, 2',4'-Dihydroxypropiophenone serves as an important intermediate in the synthesis of various compounds and pharmaceutical products. Specifically, it is used in the manufacture of nerve stimulant Hui Su Ling (dimethyl furin) . Its potential therapeutic properties continue to be investigated, positioning it as a compound of interest in drug discovery efforts.
Research Applications
In chemical and biological research, 2',4'-Dihydroxypropiophenone is utilized in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of related structures and as a building block for the synthesis of more complex molecules with specific properties.
The compound has also been employed in studies exploring asymmetric synthesis methodologies. Research into ProPhenol-catalyzed asymmetric additions involving structurally related compounds has enabled the synthesis of stereochemically defined compounds, which are valuable in pharmaceutical development .
Industrial Applications
2',4'-Dihydroxypropiophenone is employed in the production of dyes, pigments, and other industrial chemicals. Its reactivity and functional groups make it valuable in creating colorants and specialty chemicals for various industrial applications.
Research also indicates potential applications in material science, particularly as a building block for polymeric materials. Studies have explored its ability to form copolymers through polycondensation reactions, resulting in materials with tunable properties suitable for specialized applications such as ion exchange systems.
Comparative Analysis with Related Compounds
Understanding how 2',4'-Dihydroxypropiophenone compares to structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Several compounds structurally similar to 2',4'-Dihydroxypropiophenone have been identified and studied. These include:
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2',4'-Dihydroxyacetophenone: Shares the dihydroxy substitution pattern but has a shorter alkyl chain, lacking the propiophenone moiety. This structural difference affects its reactivity and typically results in different physical properties and potentially different biological activities .
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2',4'-Dihydroxy-3'-methylpropiophenone: Contains an additional methyl group at the 3' position, which can influence factors such as lipophilicity and potentially impact biological activities.
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4'-Hydroxypropiophenone: Has only one hydroxyl group at the 4' position, leading to distinct chemical properties including lower water solubility and potentially different antioxidant capacity .
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2,4'-Dihydroxybenzophenone: Contains a benzophenone core rather than a propiophenone structure, significantly affecting its physical properties and applications, particularly in UV protection contexts .
Table 4: Comparison of 2',4'-Dihydroxypropiophenone with Structurally Related Compounds
Structure-Activity Relationships
The comparative analysis highlights how subtle structural variations can lead to significant differences in properties and applications. For instance, studies on related ferrocenyl compounds have shown that the length of the alkyl chain in the propiophenone series can significantly affect antiproliferative activity against cancer cells . Some derivatives with hydroxyethyl groups demonstrated higher potency than their phenol analogs, with IC50 values as low as 0.14 μM compared to 0.60 μM .
These structure-activity relationships provide valuable insights for the rational design of new compounds with optimized properties for specific applications, particularly in pharmaceutical development.
Current Research Trends and Future Directions
Research on 2',4'-Dihydroxypropiophenone continues to evolve, exploring new synthetic methodologies, applications, and biological activities.
Green Chemistry Approaches
Researchers are increasingly exploring more efficient and environmentally friendly methods for synthesizing 2',4'-Dihydroxypropiophenone and related compounds. For example, base-catalyzed Claisen-Schmidt condensation reactions under solvent-free grinding techniques have been investigated as green chemistry alternatives to conventional methods . These approaches aim to reduce reaction time, eliminate solvents, and improve yields, aligning with sustainable chemistry principles.
Advanced Material Applications
Studies exploring the dielectric properties of 2',4'-Dihydroxypropiophenone have provided insights into its molecular behavior and interactions in solution. These investigations, measuring properties like dielectric constants at microwave frequencies and refractive indices in dilute solutions, have revealed potential intermolecular hydrogen bonding between the compound and solvent molecules. Such insights could inform the development of new materials with specific electronic or optical properties.
Research has also examined the thermal stability of 2',4'-Dihydroxypropiophenone-based materials using Thermogravimetric Analysis (TGA). Understanding the thermal degradation behavior and decomposition kinetics of these materials is crucial for determining their suitability for applications involving elevated temperatures.
Pharmaceutical Development
The potential biological activities of 2',4'-Dihydroxypropiophenone and its derivatives continue to be investigated for pharmaceutical applications. Research on structurally related compounds has shown promising results in cancer cell studies , suggesting avenues for developing new therapeutic agents.
The exploration of asymmetric synthesis methodologies involving compounds related to 2',4'-Dihydroxypropiophenone also offers promising approaches for the development of stereochemically defined compounds for pharmaceutical applications . These stereoselective synthetic methods are particularly valuable in creating compounds with precise three-dimensional structures, which can be critical for biological activity.
Analytical Methods and Characterization
Various analytical techniques have been employed to characterize 2',4'-Dihydroxypropiophenone and confirm its structure and purity.
Spectroscopic Analysis
Spectroscopic methods provide valuable data for structural elucidation and purity assessment of 2',4'-Dihydroxypropiophenone:
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Infrared (IR) Spectroscopy: Characteristic absorption bands corresponding to hydroxyl groups (3400-3500 cm⁻¹), carbonyl group (1650-1700 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹) are typically observed .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra provide detailed structural information about the compound, including the chemical environments of hydrogen and carbon atoms .
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structure .
Chromatographic Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are commonly used for purity assessment and qualitative analysis of 2',4'-Dihydroxypropiophenone . These methods enable the detection and quantification of potential impurities and are essential for quality control in research and industrial settings.
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